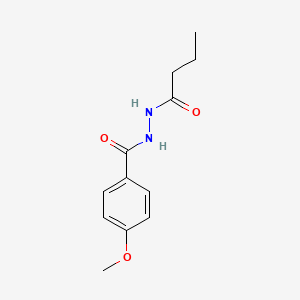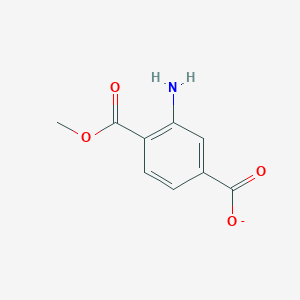
1,4-Benzenediamine, N,N'-bis(phenylmethylene)-, (E,E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Dibenzylidene-1,4-benzenediamine is an organic compound with the molecular formula C20H16N2. It is a derivative of 1,4-benzenediamine, where both amine groups are substituted with benzylidene groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-Dibenzylidene-1,4-benzenediamine can be synthesized through the condensation reaction of 1,4-benzenediamine with benzaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction can be represented as follows:
C6H4(NH2)2+2C6H5CHO→C6H4(N=CHC6H5)2+2H2O
Industrial Production Methods
In industrial settings, the synthesis of N,N’-Dibenzylidene-1,4-benzenediamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as zeolites, can also enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Dibenzylidene-1,4-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the imine groups can yield the corresponding amines.
Substitution: The benzylidene groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones
Reduction: Corresponding amines
Substitution: Substituted benzylidene derivatives
Wissenschaftliche Forschungsanwendungen
N,N’-Dibenzylidene-1,4-benzenediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N’-Dibenzylidene-1,4-benzenediamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its imine groups can participate in nucleophilic addition reactions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-Diphenyl-1,4-benzenediamine
- N,N’-Di-p-tolyl-1,4-benzenediamine
- N,N’-Dibenzylidene-1,2-benzenediamine
Uniqueness
N,N’-Dibenzylidene-1,4-benzenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its reactivity towards various chemical reagents make it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
797-20-6 |
|---|---|
Molekularformel |
C20H16N2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
N-[4-(benzylideneamino)phenyl]-1-phenylmethanimine |
InChI |
InChI=1S/C20H16N2/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-16H |
InChI-Schlüssel |
JEPNTPUNAKFAOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3,5-Dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B8796982.png)




![Methyl 4-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate](/img/structure/B8797030.png)

